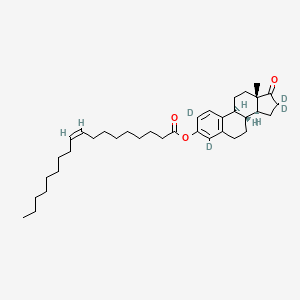
OT antagonist 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OT antagonist 3 is a compound that functions as an oxytocin receptor antagonist. Oxytocin is a neurohypophyseal hormone that plays a crucial role in various physiological processes, including labor induction, lactation, and social bonding. This compound is used to inhibit the effects of oxytocin by blocking its receptor, making it a valuable tool in both research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
OT antagonist 3 is a substituted triazole derivative. The synthesis of this compound involves the formation of a triazole ring through a cycloaddition reaction. The reaction typically requires a copper(I) catalyst and is carried out under mild conditions. The starting materials include an alkyne and an azide, which undergo a 1,3-dipolar cycloaddition to form the triazole ring .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
OT antagonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the triazole ring.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazole derivatives with modified functional groups. These derivatives can exhibit different biological activities and pharmacological properties .
Applications De Recherche Scientifique
OT antagonist 3 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationship of oxytocin receptor antagonists.
Biology: The compound helps in understanding the role of oxytocin in social behavior and bonding.
Medicine: this compound is explored for its potential therapeutic applications in conditions like preterm labor and certain psychiatric disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
OT antagonist 3 exerts its effects by binding to the oxytocin receptor, thereby preventing oxytocin from activating the receptor. This inhibition blocks the downstream signaling pathways that are normally triggered by oxytocin. The molecular targets include the oxytocin receptor, which is a G protein-coupled receptor. The pathways involved in the mechanism of action include the phosphatidylinositol and diacylglycerol hydrolysis pathway, leading to the inhibition of intracellular calcium release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atosiban: A mixed oxytocin receptor and vasopressin 1a receptor antagonist used as a tocolytic agent.
Carbetocin: A longer-acting oxytocin receptor agonist used for the treatment of postpartum hemorrhage.
Barusiban: An oxytocin receptor antagonist with improved pharmacological properties
Uniqueness of OT Antagonist 3
This compound is unique due to its specific structure, which allows it to selectively bind to the oxytocin receptor with high affinity. This selectivity makes it a valuable tool for studying the oxytocin signaling pathway and for developing targeted therapies. Unlike some other oxytocin receptor antagonists, this compound has shown promising results in preclinical studies, highlighting its potential for therapeutic applications .
Propriétés
Formule moléculaire |
C21H20N6O2 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenoxy)-5-[4-(6-methoxypyridin-3-yl)-5-methyl-1,2,4-triazol-3-yl]pyrazine |
InChI |
InChI=1S/C21H20N6O2/c1-13-6-5-7-18(14(13)2)29-20-12-22-17(11-24-20)21-26-25-15(3)27(21)16-8-9-19(28-4)23-10-16/h5-12H,1-4H3 |
Clé InChI |
CYLJCMVSRQKHMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)OC2=NC=C(N=C2)C3=NN=C(N3C4=CN=C(C=C4)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


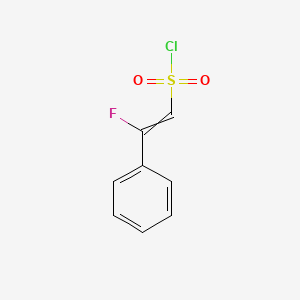

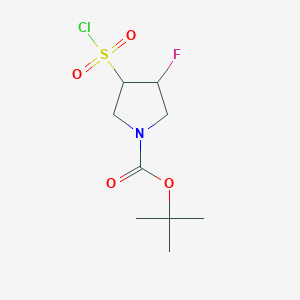
![4-[(1E)-2-(5,5,8a-trimethyl-2-methylidene-hexahydro-1H-naphthalen-1-yl)ethenyl]-5-hydroxy-5H-furan-2-one](/img/structure/B12428069.png)
![2-[1-[1-[(2~{s})-Butan-2-Yl]-6-[[2-(1-Cyclopropylsulfonylpyrazol-4-Yl)pyrimidin-4-Yl]amino]pyrazolo[4,3-C]pyridin-3-Yl]azetidin-3-Yl]propan-2-Ol](/img/structure/B12428071.png)
![(Z)-2-((3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetoxy-3,11-dihydroxy-4,8,10,14-tetramethyldodecahydro-1H-cyclopenta[a]phenanthren-17(2H,10H,14H)-ylidene)-6-methylhept-5-enoic acid](/img/structure/B12428073.png)

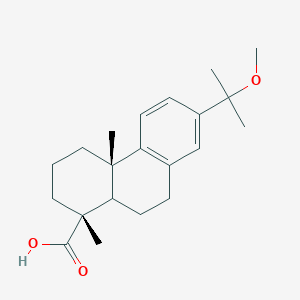
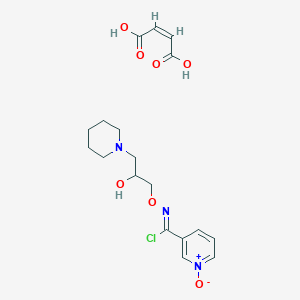
![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
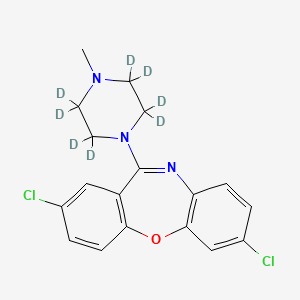
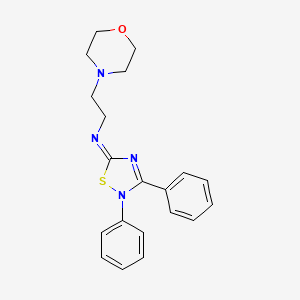
![4-[5-(4-Fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine](/img/structure/B12428106.png)
